molecular formula C16H17NO4S B2469376 N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1448136-83-1

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2469376
CAS RN: 1448136-83-1
M. Wt: 319.38
InChI Key: PLZPZRIGTVZDRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction (e.g., condensation, substitution), the conditions required for the reaction (e.g., temperature, pressure, catalyst), and the yield of the product.


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound, the products formed after the reaction, and the conditions required for the reaction.


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and reactivity towards various reagents .

Scientific Research Applications

Crystal Structure and Polymorphism

4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivative, 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, have been studied for their crystal structures and polymorphism. These compounds exhibit anti-rotamer conformations about the C-N bond, with varying orientations of the amide O atom relative to the O atom of the pyran ring. The latter also crystallizes as a hemihydrate, indicating potential for diverse crystal forms (Reis et al., 2013).

Synthesis and Biological Activities

A series of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives have been synthesized, demonstrating potential as antioxidant and antibacterial agents. This highlights the chemical versatility and potential therapeutic applications of chromene-carboxamide derivatives (Subbareddy & Sumathi, 2017).

Polyamide Synthesis

A novel monomer diacid featuring chromen moieties has been used in the synthesis of aromatic polyamides with photosensitive coumarin pendent groups. These polymers exhibit properties like solubility in polar solvents and thermal stability, making them suitable for various industrial applications (Nechifor, 2009).

Intermediate Compounds in Synthesis

N-alkyl-2-imino-2H-chromene-3-carboxamides have been used in the synthesis of tricyclic products, highlighting their role as intermediates in complex chemical reactions. This sheds light on the synthetic utility of chromene derivatives in organic chemistry (Fattahi et al., 2018).

Photoreactive Polymers

Chromene derivatives have been incorporated into aromatic polyamides, resulting in polymers with photosensitive coumarin groups. These polymers have demonstrated properties like film-forming ability and UV-vis absorption, suggesting their use in materials science (Nechifor, 2009).

Antibacterial Effects

Studies have shown that certain chromen-2-one derivatives exhibit high levels of antibacterial activity. This indicates their potential in developing new antibacterial drugs or treatments (Behrami & Dobroshi, 2019).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It refers to how the compound interacts with biological systems at the molecular level .

properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-20-16(6-7-22-10-16)9-17-14(18)12-8-11-4-2-3-5-13(11)21-15(12)19/h2-5,8H,6-7,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZPZRIGTVZDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

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